

Silicon Disulfide (SiS₂) Under Pressure: A Comparative Guide to High-Pressure Stability

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Compound of Interest

Compound Name: *Silicon disulfide*

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This guide provides a comprehensive comparison of the stability and phase transitions of **silicon disulfide** (SiS₂) under high-pressure conditions. The information is compiled from recent experimental and theoretical studies, offering valuable insights for materials science research and applications where materials are subjected to extreme environments.

Data Presentation: High-Pressure Phases of SiS₂

The following table summarizes the key quantitative data on the various high-pressure phases of **silicon disulfide**, comparing experimental observations with theoretical predictions.

Phase Name	Pressure Range (GPa)	Temperature (K)	Crystal System	Space Group	Coordination of Si	Key Characteristics	Reference
NP	Ambient - 6.9	Room Temperature	Orthorhombic	Ibam	4 (Tetrahedral)	1D chains of edge-sharing tetrahedra.	[1][2]
HP1	~2.8	1473	Monoclinic	P12 ₁ /c1	4 (Tetrahedral)	Quenchable to ambient conditions.	[1][2]
HP2	~3.5	1473	Monoclinic	P12 ₁ /c1	4 (Tetrahedral)	Quenchable to ambient conditions.	[1][2][3]
HP3	4.0 - 7.5	1373 - 1703	Tetragonal	I $\bar{4}$ 2d	4 (Tetrahedral)	3D network of corner-sharing tetrahedra. Quenchable.	[1][2][4]
Layered Octahedral	4 - 100 (Predicted)	Room Temperature	Trigonal	P-3m1	6 (Octahedral)	Layered CdI ₂ -type structure. Semiconductor to metal transition predicted	[3][4][5][6]

around
40 GPa.

Synthesi
zed by
laser
heating
of Si and
S. [7]

Predicted
decompo
sition into [8]
SiS and
SiS₃.

Layered Octahedr al	7.5 - 9 (Synthesi zed)	1300 - 1700	-	-	6 (Octahed ral)	
Decompo sition Products	> 155 (Predicted)	-	Cubic (SiS), Rhomb edral (SiS ₃)	Pm-3m (SiS), R3m (SiS ₃)	8 (SiS), 9 (SiS ₃)	

Experimental and Theoretical Protocols

A combination of advanced experimental and computational techniques has been employed to investigate the high-pressure behavior of SiS₂.

Experimental Methodologies

- High-Pressure Synthesis and In-Situ Analysis:
 - Diamond Anvil Cell (DAC): This is the primary apparatus used to generate high pressures. A sample is compressed between two diamond anvils. Pressure is typically calibrated using a ruby fluorescence scale.
 - Laser Heating: To achieve the necessary temperatures for phase transitions and synthesis at high pressures, focused laser beams are used to heat the sample within the DAC.[7]
 - In-Situ X-ray Diffraction (XRD): Synchrotron XRD is coupled with the DAC to probe the crystal structure of the material as a function of pressure and temperature. This allows for the identification of new phases and the determination of their lattice parameters and space groups.

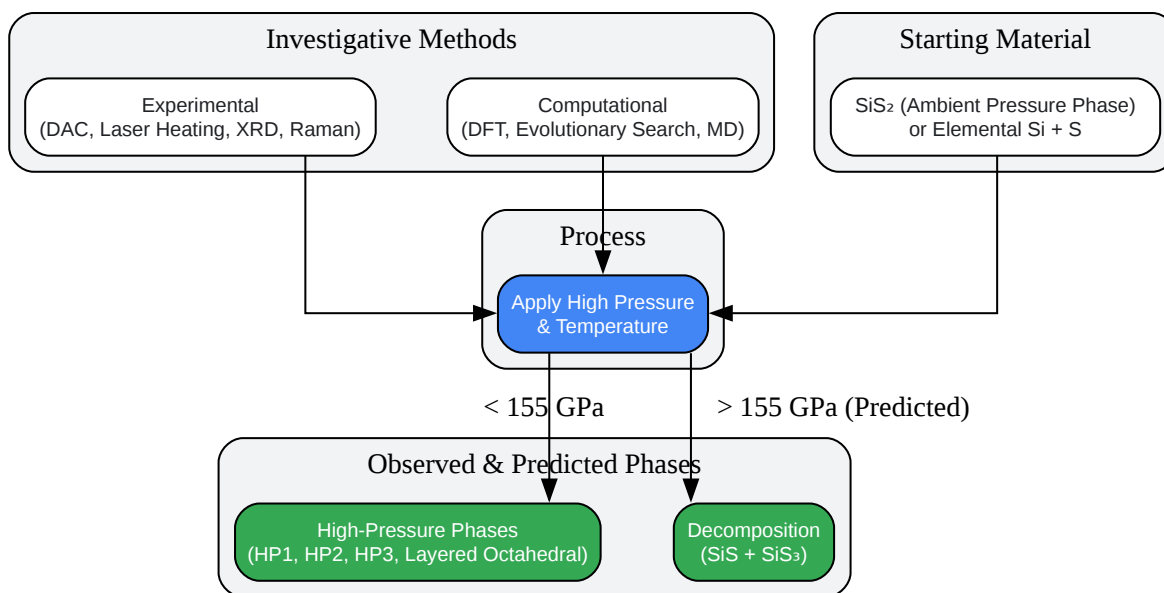
- In-Situ Raman Spectroscopy: This technique is used to investigate the vibrational modes of the material under pressure. Changes in the Raman spectra can indicate phase transitions and provide information about bonding and structural changes.^[7]

Computational Methodologies

- Ab Initio Calculations and Evolutionary Structure Search:
 - Density Functional Theory (DFT): This quantum mechanical modeling method is used to calculate the electronic structure and total energy of different crystal structures at various pressures.^{[4][7]}
 - Evolutionary Algorithms (e.g., USPEX, XtalOpt): These algorithms are employed to predict stable crystal structures at high pressures by searching for the lowest enthalpy structures on the potential energy surface.^[4]
 - Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamics of phase transitions and to confirm the stability of predicted structures at finite temperatures.^{[3][4]}

Visualizing High-Pressure Transitions in SiS₂

The following diagrams illustrate the logical workflow of the investigation into SiS₂ high-pressure stability and the resulting phase transition pathway.



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Caption: Workflow for investigating SiS₂ high-pressure stability.



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Caption: Pressure-induced phase transitions of SiS₂.

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